molecular formula C11H9NO3 B6285592 1-methoxyisoquinoline-6-carboxylic acid CAS No. 1368050-12-7

1-methoxyisoquinoline-6-carboxylic acid

Cat. No.: B6285592
CAS No.: 1368050-12-7
M. Wt: 203.2
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Description

1-Methoxyisoquinoline-6-carboxylic acid (CAS 1368050-12-7) is a high-purity chemical building block for research and development. This compound features an isoquinoline core, a scaffold recognized as a privileged structure in medicinal chemistry due to its broad and potent biological activities . The molecular formula is C 11 H 9 NO 3 and it has a molecular weight of 203.19 g/mol . The structure combines a methoxy-substituted heteroaromatic system with a carboxylic acid functional group. This combination is highly valuable in crystal engineering and drug design, as the carboxylic acid can act as a hydrogen bond donor and acceptor, facilitating the formation of stable co-crystals or supramolecular assemblies . Furthermore, the carboxylic acid moiety is a key functional group in over 450 marketed drugs and is often explored in the context of isosteric replacement to modulate key physicochemical properties of drug candidates, such as pKa, lipophilicity, and permeability . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules. For instance, structurally similar quinoline-6-carboxamide derivatives have been investigated for their potential as antagonists for the metabotropic glutamate receptor 1 (mGluR1), a target for neuropathic pain . The presence of the carboxylic acid allows for further derivatization, notably through amide coupling reactions to create diverse compound libraries for biological screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1368050-12-7

Molecular Formula

C11H9NO3

Molecular Weight

203.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Methoxyisoquinoline 6 Carboxylic Acid and Its Precursors

Classical and Established Routes in Isoquinoline (B145761) Core Synthesis

Traditional methods for constructing the isoquinoline core remain fundamental in organic synthesis. These routes, while established, have been continuously refined to accommodate the synthesis of complex and functionally diverse derivatives.

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide via electrophilic aromatic substitution. wikipedia.org The reaction is typically promoted by a dehydrating Lewis acid, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline, which can then be oxidized to the aromatic isoquinoline. wikipedia.orgorganic-chemistry.orgpharmaguideline.com

For the synthesis of a precursor to 1-methoxyisoquinoline-6-carboxylic acid, the starting material would be a β-phenylethylamine appropriately substituted on the aromatic ring. The classical mechanism proceeds through a nitrilium ion intermediate, which then undergoes cyclization. wikipedia.orgorganic-chemistry.org Modifications are crucial for success with highly functionalized substrates. For instance, the choice of condensing agent and solvent can prevent unwanted side reactions. Using PCl₅ in a nitrile solvent has been shown to be effective, avoiding issues like retro-Ritter reactions that can occur with other reagents. acs.org The reaction conditions must be carefully selected to be compatible with the methoxy (B1213986) group and the carboxylic acid (or a suitable protecting group or precursor like an ester or nitrile).

Table 1: Key Reagents in Bischler-Napieralski and Related Reactions

Reagent Role/Application Typical Conditions Reference
POCl₃ (Phosphoryl chloride) Widely used dehydrating agent for cyclization. Refluxing, often in a non-polar solvent like toluene (B28343) or xylene. organic-chemistry.org
P₂O₅ (Phosphorus pentoxide) A stronger dehydrating agent, used for less reactive substrates. Often used in refluxing POCl₃. organic-chemistry.org
PCl₅ (Phosphorus pentachloride) Condensing agent, can avoid certain side reactions. Room temperature in a nitrile solvent. acs.org

The Pomeranz-Fritsch reaction provides another classical route to the isoquinoline nucleus through the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgorganicreactions.org The process involves two main stages: the initial condensation of a benzaldehyde (B42025) derivative with a 2,2-dialkoxyethylamine to form a Schiff base (the benzalaminoacetal), followed by ring closure with a strong acid, such as sulfuric acid. wikipedia.orgchemistry-reaction.com

To prepare a precursor for this compound, a benzaldehyde carrying the corresponding substituents would be the starting point. However, the yields of the classical Pomeranz-Fritsch reaction can be variable. organicreactions.org Consequently, several modifications have been developed. The Bobbitt and Jackson modifications, for example, are improved versions that can enhance the success rate, particularly for substrates with electron-donating groups like the methoxy group present in the target molecule's precursor. researchgate.net These adaptations often involve reduction of the intermediate Schiff base followed by cyclization, providing a more reliable pathway to the desired tetrahydroisoquinoline, which can then be aromatized. researchgate.net

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of a wide variety of heterocyclic and carbocyclic systems, including those that are difficult to form using traditional methods. researchgate.netwikipedia.org The reaction utilizes metal catalysts, most notably ruthenium-based complexes (e.g., Grubbs catalysts), to facilitate the intramolecular metathesis of a diene, forming a cycloalkene and releasing volatile ethylene. wikipedia.org

In the context of isoquinoline synthesis, RCM can be applied to a suitably designed acyclic precursor containing two alkene functionalities. researchgate.net For instance, a precursor could be an N-allyl-2-vinylaniline derivative. The catalyst would then mediate the formation of the nitrogen-containing ring. This method is particularly valuable for creating complex polycyclic systems and rings of various sizes (from 5 to over 30 members). researchgate.netwikipedia.org The synthesis of isoquinoline derivatives can also be achieved via a tandem Ring-Opening Metathesis (ROM) and Ring-Closing Metathesis (RCM) sequence starting from precursors like cyclobutenylmethylamine derivatives. acs.org

Table 2: Generations of Grubbs-Type Ruthenium Catalysts for RCM

Catalyst Generation General Structure Features Key Advantages Reference
First Generation RuCl₂(PCy₃)₂(=CHPh) Good activity for terminal, less-hindered olefins. acs.org
Second Generation Features an N-heterocyclic carbene (NHC) ligand. Higher activity, better thermal stability, broader substrate scope. acs.org

Modern Catalytic Approaches in Functionalized Isoquinoline Synthesis

The limitations of classical methods, such as harsh reaction conditions and limited functional group tolerance, have driven the development of modern catalytic approaches. These methods, often employing transition metals, offer milder conditions, higher efficiency, and greater precision.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate. organic-chemistry.org This reaction is exceptionally versatile for functionalizing the isoquinoline core. For instance, an existing isoquinoline bearing a halogen or triflate at the 6-position could be coupled with a boronic acid derivative to introduce the carboxylic acid group (or its precursor). researchgate.net A powerful one-pot, two-step strategy involves the borylation of a halide followed by an in-situ Suzuki coupling with a second coupling partner. researchgate.net More recent advances even allow for the direct use of heterocyclic carboxylic acids in decarbonylative Suzuki coupling reactions, providing a novel disconnection for creating biaryl structures. nih.govrsc.org

The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base. organic-chemistry.orgwikipedia.org The intramolecular Heck reaction is particularly powerful for building the isoquinoline scaffold. nih.gov This strategy involves cyclizing a precursor that contains both an aryl halide and an alkene tethered together, leading to the formation of the heterocyclic ring system in a single, efficient step. nih.govacs.org This approach, often used in combination with other reactions like the Ugi four-component reaction, allows for the rapid assembly of diverse isoquinoline libraries from simple starting materials. nih.govacs.org

Table 3: Comparison of Suzuki and Heck Reactions for Isoquinoline Synthesis

Reaction Coupling Partners Typical Catalyst System Application Example Reference
Suzuki Coupling Organoboron compound + Organic halide/triflate Pd(PPh₃)₄, Pd(dppf)Cl₂ with a base (e.g., K₂CO₃) Functionalization of a pre-formed 6-halo-isoquinoline. researchgate.netnih.gov

| Heck Reaction | Intramolecular coupling of an aryl halide and an alkene | Pd(OAc)₂, PPh₃ with a base (e.g., Et₃N) | Cyclization to form the isoquinoline ring from an acyclic precursor. | nih.govacs.org |

Transition-metal-catalyzed C-H activation has become a highly efficient and atom-economical strategy for constructing heterocyclic compounds. mdpi.com This approach avoids the need for pre-functionalized starting materials (like halides or organometallics) by directly converting inert C-H bonds into new C-C or C-N bonds.

The synthesis of isoquinolines via C-H activation typically involves an ortho-directing group on a benzene-derived precursor. researchgate.net This directing group, such as an imine, oxime, or amide, coordinates to a transition metal catalyst (commonly palladium, rhodium, or ruthenium) and positions it to selectively cleave a nearby C-H bond. mdpi.comacs.orgacs.org The resulting metallacyclic intermediate then undergoes annulation with a coupling partner, most frequently an alkyne, to construct the isoquinoline ring. mdpi.comacs.org This method allows for the synthesis of highly substituted isoquinolines under relatively mild conditions with excellent functional group tolerance. mdpi.comacs.org For the target molecule, a starting material like N-methoxy benzamide (B126) with appropriate substituents could be used, where the amide directs the C-H activation and subsequent annulation to build the desired functionalized isoquinoline core. mdpi.com

Table 4: Common Directing Groups and Catalysts in C-H Activation for Isoquinoline Synthesis

Directing Group Common Catalyst Coupling Partner Resulting Structure Reference
Imine (e.g., N-H, N-t-Bu) Rh(III), Mn(I) Alkyne Substituted Isoquinoline researchgate.net
Oxime / O-acetyl ketoxime Rh(III) Alkyne Substituted Isoquinoline researchgate.netorganic-chemistry.org
Hydrazone Rh(III) Alkyne Substituted Isoquinoline acs.org

Transition Metal-Free Approaches to Isoquinoline Formation

The development of synthetic routes that avoid precious and often toxic transition metals is a significant goal in modern organic chemistry. These approaches not only reduce environmental impact and cost but also simplify product purification. Several powerful transition-metal-free strategies have emerged for the construction of the isoquinoline core.

One notable method involves the base-promoted tandem reaction of 2-methyl-arylaldehydes with nitriles . This straightforward and practical approach uses commercially available starting materials to generate 3-aryl isoquinolines. The reaction is typically promoted by a combination of strong bases, such as sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS), often with an additive like cesium carbonate, to facilitate the deprotonation of the benzylic methyl group, subsequent nucleophilic addition to the nitrile, and cyclization. nrochemistry.comresearchgate.net

Another key strategy is the iodine-mediated oxidative dehydrogenation . Molecular iodine can be used to facilitate the aromatization of tetrahydroisoquinoline precursors under relatively mild conditions, providing a metal-free pathway to the final isoquinoline ring system. nih.gov Furthermore, metal-free oxidative coupling reactions have been developed for the C-1 arylation of tetrahydroisoquinolines, using oxidants like diethyl azodicarboxylate (DEAD) to activate the C-H bond for reaction with Grignard reagents, showcasing a path to substituted isoquinolines without metal catalysis. nih.gov

Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Analogues

Achieving the specific substitution pattern of this compound requires precise control over chemical reactivity (chemoselectivity), position (regioselectivity), and spatial arrangement (stereoselectivity). The synthesis of this target molecule is not a single-step process but rather a strategic sequence that leverages both classical and modern reactions.

The foundational Bischler-Napieralski and Pomeranz-Fritsch reactions remain central to forming the isoquinoline nucleus. nrochemistry.comwikipedia.orgorganic-chemistry.orgeurekaselect.com The regioselectivity of these reactions is highly dependent on the substituents of the starting materials. For instance, the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide, is an intramolecular electrophilic aromatic substitution. nrochemistry.comwikipedia.org The presence of electron-donating groups on the aromatic ring of the phenethylamine (B48288) precursor activates the ring and directs the cyclization. To achieve the 6-substituted pattern of the target molecule, a meta-substituted phenethylamine would be the logical starting point, as cyclization typically occurs para to the activating group, leading to the desired 6-substituted dihydroisoquinoline. mdpi.com This intermediate can then be oxidized to the aromatic isoquinoline.

The introduction of the C1-methoxy group and the C6-carboxylic acid requires a multi-step, chemoselective approach. A plausible synthetic pathway is outlined below:

Formation of the Core Structure: Start with a suitably substituted β-phenylethylamine where the substituent at the meta-position is a precursor to the carboxylic acid, such as a methyl or cyano group. Perform a Bischler-Napieralski reaction to form a 6-substituted-3,4-dihydroisoquinoline.

Introduction of the C1-Oxygen: The resulting dihydroisoquinoline can be converted to the corresponding isoquinolin-1(2H)-one (an amide). This isoquinolone can then be activated, for example, by conversion to a 1-chloro- or 1-triflate-isoquinoline. nih.govchemicalbook.com

Installation of the Methoxy Group: The 1-chloro- or 1-triflate-isoquinoline is an excellent electrophile for nucleophilic aromatic substitution. Reaction with sodium methoxide (B1231860) would selectively install the methoxy group at the C1 position. chemicalbook.commdpi.com

Formation of the Carboxylic Acid: The precursor group at the C6 position can be oxidized to the carboxylic acid. For example, a methyl group can be oxidized using a strong oxidant like potassium permanganate.

Stereoselectivity is primarily a concern when synthesizing reduced analogs like tetrahydroisoquinoline-1-carboxylic acids. In these cases, methods like the Petasis reaction followed by a Pomeranz-Fritsch–Bobbitt cyclization have been used to achieve high diastereoselectivity, which can be crucial for pharmaceutical applications. chemistry-reaction.com

Green Chemistry Principles and Sustainable Synthetic Protocols

The integration of green chemistry principles is paramount for developing environmentally responsible and efficient synthetic routes. This involves the use of safer solvents, alternative energy sources, and processes that maximize atom economy.

Development of Eco-Friendly Solvents and Reagent Systems

A significant advance in green chemistry is the replacement of volatile and toxic organic solvents. Deep Eutectic Solvents (DESs) , which are mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and urea), have emerged as a sustainable alternative. acs.org These solvents are often biodegradable, non-flammable, and can also act as catalysts, enhancing reaction rates and simplifying processes. acs.orgresearchgate.net They have been successfully applied in the synthesis of various nitrogen-containing heterocycles. harvard.edu Additionally, performing reactions in water or under solvent-free conditions represents an ideal green approach, reducing waste and environmental impact significantly. rsc.org

Photochemical and Electrochemical Synthesis Techniques

Light and electricity offer powerful, clean, and highly controllable energy sources for driving chemical reactions. Photochemical synthesis , often using visible light, can generate reactive intermediates like radicals under mild, metal-free conditions. nih.govrsc.org This has been applied to construct isoquinoline-1,3,4(2H)-triones from o-alkynylated benzamides via an amidyl radical cyclization cascade. nih.govresearchgate.net

Electrochemical synthesis replaces stoichiometric chemical oxidants or reductants with electricity, minimizing waste. thieme-connect.de This technique allows for C-H functionalization and C-N bond formation under ambient temperatures. thieme-connect.de Anodic oxidation can generate iminium ions from nitrogen heterocycles, which can then be functionalized, providing a green pathway for modifying the isoquinoline core. thieme-connect.deslideshare.net

Flow Chemistry Applications for Enhanced Efficiency

Flow chemistry , where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. slideshare.net These benefits include superior control over reaction parameters like temperature and time, enhanced safety when handling hazardous intermediates, and remarkable scalability. slideshare.net This technology is particularly well-suited for photochemical and electrochemical reactions, allowing for efficient irradiation or electrode contact. Continuous flow processes have been developed for the synthesis of quinolines and isoquinolines, demonstrating the ability to produce material at rates of grams per hour, which is ideal for research and pharmaceutical applications. mdpi.comnumberanalytics.com

Large-Scale Synthetic Considerations and Process Optimization for Research Applications

Transitioning a synthetic route from a laboratory-scale experiment to a large-scale process for research or preclinical studies requires careful optimization. The primary goals are to improve yield, ensure reproducibility, simplify purification, and enhance safety.

Process optimization involves systematically varying reaction conditions such as temperature, concentration, and catalyst loading to find the most efficient and robust protocol. acs.org For complex heterocyclic syntheses, this often involves optimizing multi-step sequences and purification methods. acs.orghigheredjobs.com

The adoption of flow chemistry is a key strategy for scale-up. Continuous processing mitigates the safety risks associated with exotherms in large batch reactors and allows for the safe use of reactive intermediates. slideshare.net The scalability of flow systems, often achieved by running the system for longer periods or by using parallel reactors, makes it an attractive platform for producing kilogram quantities of key intermediates like this compound for extensive research needs. acs.org

Chemical Reactivity and Mechanistic Investigations of 1 Methoxyisoquinoline 6 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety at the C6 Position

The carboxylic acid group is a versatile functional group that can undergo a range of reactions, including esterification, amidation, decarboxylation, reduction, and oxidation.

Esterification and Amidation Reactions for Derivatization

Esterification and amidation are fundamental reactions for the derivatization of carboxylic acids, allowing for the modification of the physicochemical properties of the parent molecule.

The conversion of 1-methoxyisoquinoline-6-carboxylic acid to its corresponding esters can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. youtube.comyoutube.com Alternatively, for substrates that may be sensitive to strong acidic conditions, coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be employed to facilitate ester formation under milder conditions. ajchem-a.com

Table 1: Representative Esterification Reactions of this compound

ReactantReagentsProduct
Methanol (B129727)H₂SO₄ (catalytic)Methyl 1-methoxyisoquinoline-6-carboxylate
EthanolSOCl₂Ethyl 1-methoxyisoquinoline-6-carboxylate
tert-ButanolDCC, DMAPtert-Butyl 1-methoxyisoquinoline-6-carboxylate

Amidation of this compound with primary or secondary amines yields the corresponding amides. Direct reaction of the carboxylic acid with an amine requires high temperatures to drive off the water formed. youtube.com More commonly, the carboxylic acid is first activated to a more reactive species. Reagents such as thionyl chloride (SOCl₂) can convert the carboxylic acid to an acyl chloride, which readily reacts with an amine to form the amide. rsc.org Coupling agents like DCC and boron-based reagents such as B(OCH₂CF₃)₃ are also effective for direct amidation under milder conditions. ajchem-a.comnih.gov

Table 2: Representative Amidation Reactions of this compound

ReactantReagentsProduct
AmmoniaDCC1-methoxyisoquinoline-6-carboxamide
Methylamine (B109427)SOCl₂, then CH₃NH₂N-methyl-1-methoxyisoquinoline-6-carboxamide
DiethylamineB(OCH₂CF₃)₃N,N-diethyl-1-methoxyisoquinoline-6-carboxamide

Decarboxylation Pathways and Associated Mechanistic Studies

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from aromatic carboxylic acids typically requires harsh conditions unless activating functional groups are present. afinitica.com For simple aromatic carboxylic acids, transition metal catalysts, particularly those based on copper, have been shown to facilitate this transformation. afinitica.comnih.gov The reaction likely proceeds through the formation of a copper carboxylate intermediate, which then undergoes decarboxylation to form an aryl-copper species, followed by protonolysis to yield the decarboxylated product.

Visible light-mediated photoredox catalysis offers a milder alternative for the decarboxylation of carboxylic acids, proceeding through the generation of a carbon-centered radical intermediate. nih.govprinceton.edu

Reduction and Oxidation Transformations of the Carboxyl Group

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgyoutube.comyoutube.com The reaction proceeds through the formation of an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org Borane (BH₃) complexes are also effective for the reduction of carboxylic acids and can offer greater chemoselectivity in the presence of other reducible functional groups. youtube.comkhanacademy.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org

Table 3: Reduction of this compound

ReagentProduct
1. LiAlH₄, 2. H₃O⁺(1-methoxyisoquinolin-6-yl)methanol
1. BH₃·THF, 2. H₂O(1-methoxyisoquinolin-6-yl)methanol

The carboxyl group is in a high oxidation state and is generally resistant to further oxidation under typical conditions. libretexts.orgamazonaws.com Strong oxidation will likely lead to the degradation of the isoquinoline (B145761) ring system. Oxidative decarboxylation, where the carboxyl group is replaced by another functional group, can occur under specific conditions, such as the Hunsdiecker reaction, but this is a specialized transformation. libretexts.org

Reactivity of the Methoxy (B1213986) Group at the C1 Position

The methoxy group at the C1 position of the isoquinoline ring is susceptible to nucleophilic displacement and can be selectively demethylated.

Nucleophilic Displacement Reactions of the Methoxy Group

The C1 position of the isoquinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. This allows for the displacement of the methoxy group by various nucleophiles. While the methoxy group is not as good a leaving group as a halide, these reactions can be driven to completion, particularly with strong nucleophiles or under conditions that promote the departure of the methoxide (B1231860) ion. clockss.org

Studies on related 1-methoxyindole systems have shown that the methoxy group can be displaced by a variety of nucleophiles when an electron-withdrawing group is present on the indole ring. clockss.orgresearchgate.net This suggests that this compound would be a suitable substrate for such transformations.

Selective Demethylation Strategies and their Research Implications

The selective removal of the methyl group from the C1-methoxy ether, known as O-demethylation, to yield the corresponding 1-isoquinolone is a valuable transformation in synthetic chemistry. Several reagents are known to effect the cleavage of aryl methyl ethers. researchgate.net Boron tribromide (BBr₃) is a powerful and commonly used reagent for this purpose. researchgate.net Other Lewis acids, such as aluminum trichloride (AlCl₃), can also be employed. researchgate.net Additionally, strong protic acids like hydrobromic acid (HBr) at elevated temperatures can cleave the ether linkage. researchgate.net

The ability to selectively demethylate the C1-methoxy group allows for the synthesis of 1-isoquinolone derivatives, which are important scaffolds in medicinal chemistry and natural product synthesis. This transformation provides a strategic route to modify the electronic and steric properties at this position, enabling the exploration of structure-activity relationships in drug discovery programs.

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Core

Electrophilic Aromatic Substitution (SEAr)

The isoquinoline ring system is composed of two fused rings: a benzene (B151609) ring (carbocycle) and a pyridine (B92270) ring (heterocycle). The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Consequently, electrophilic aromatic substitution (SEAr) reactions on isoquinoline preferentially occur on the more electron-rich benzene ring. shahucollegelatur.org.inquimicaorganica.org The preferred positions for substitution are C5 and C8, as attack at these sites leads to the most stable cationic intermediates (Wheland intermediates), where the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring. quimicaorganica.org

In the case of this compound, the substituents play a crucial role in directing the regioselectivity of the reaction:

1-Methoxy Group (-OCH₃): Located on the deactivated pyridine ring, this group has a minimal directing effect on the benzene ring.

6-Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group. wikipedia.orglibretexts.org It withdraws electron density from the benzene ring, further reducing its reactivity compared to unsubstituted isoquinoline. It directs incoming electrophiles to the positions meta to itself, which are C5 and C7.

Considering these factors, electrophilic attack on this compound is predicted to be challenging but would likely yield a mixture of products, with substitution favored at the C5 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionTypical ReagentsPredicted Major ProductRationale
NitrationHNO₃ / H₂SO₄1-methoxy-5-nitroisoquinoline-6-carboxylic acidThe -COOH group at C6 directs the incoming NO₂⁺ electrophile to the meta position (C5).
HalogenationBr₂ / FeBr₃5-bromo-1-methoxyisoquinoline-6-carboxylic acidThe -COOH group at C6 directs the incoming Br⁺ electrophile (generated by the Lewis acid) to the meta position (C5).
SulfonationFuming H₂SO₄1-methoxy-6-carboxyisoquinoline-5-sulfonic acidThe -COOH group at C6 directs the incoming SO₃ electrophile to the meta position (C5).

Nucleophilic Aromatic Substitution (SNAr)

In contrast to electrophilic substitution, the electron-deficient pyridine ring of isoquinoline is activated towards nucleophilic attack. Nucleophilic substitution typically occurs at the C1 position. shahucollegelatur.org.iniust.ac.ir The presence of a good leaving group at this position facilitates the reaction.

A well-known nucleophilic substitution on the isoquinoline core is the Chichibabin reaction, where treatment with sodium amide (NaNH₂) in liquid ammonia leads to amination at the C1 position, with the loss of a hydride ion. shahucollegelatur.org.in

Cycloaddition and Rearrangement Reactions Involving the Isoquinoline Scaffold

Cycloaddition Reactions

The isoquinoline scaffold can participate in various cycloaddition reactions, providing pathways to complex, three-dimensional structures. libretexts.orgmdpi.com These reactions can involve the isoquinoline acting as a diene or a dienophile.

[4+2] Cycloadditions (Diels-Alder type): The benzene portion of the isoquinoline ring can act as a diene. However, this requires overcoming the aromatic stabilization energy, often necessitating high temperatures or photochemical activation. Dearomative cycloaddition reactions, where the aromaticity of the heterocyclic ring is disrupted, are a valuable strategy. For instance, photochemically mediated intermolecular [4+2] cycloadditions between isoquinolines and various alkenes have been developed to produce complex bridged polycycles. nih.gov

1,3-Dipolar Cycloadditions: Isoquinolinium ylides, which can be generated from the parent heterocycle, are effective 1,3-dipoles. They can react with various dipolarophiles (such as alkenes or alkynes) to form five-membered rings fused to the isoquinoline skeleton. mdpi.com The substituents on the this compound would be expected to influence the stability and reactivity of the dipole and the dipolarophile.

Rearrangement Reactions

Isoquinoline derivatives can undergo several types of rearrangement reactions, often involving N-oxide intermediates. acs.org

Rearrangements of Isoquinoline N-oxides: Isoquinoline can be oxidized to isoquinoline N-oxide. These N-oxides are versatile intermediates that can undergo rearrangements. For example, treatment with acetic anhydride (B1165640) can lead to the formation of 1-acetoxyisoquinoline, while reaction with phosphoryl chloride can yield 1-chloroisoquinoline. These reactions provide a route to introduce substituents at the C1 position.

Skeletal Rearrangements: While less common, skeletal rearrangements of the isoquinoline core can be induced under specific conditions, such as high temperatures or photochemical irradiation, leading to the formation of structural isomers. General organic reactions like the Beckmann and Schmidt rearrangements have also been applied to heterocyclic systems. pharmaguideline.com

Metalation Studies and Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgwikiwand.com The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position to form a lithiated intermediate, which can then be trapped with an electrophile. uwindsor.cabaranlab.org

For this compound, there are multiple functional groups that can influence the regioselectivity of metalation:

Carboxylic Acid Group (-COOH): The acidic proton of the carboxylic acid will be quenched by the organolithium base first. The resulting carboxylate (-COOLi) is a weak DMG. To enhance its directing ability, the carboxylic acid is often converted into a more potent DMG, such as a secondary amide (-CONHR), a tertiary amide (-CONR₂), or an oxazoline. These groups are powerful directors that would promote deprotonation at C5 and C7. unito.itorganic-chemistry.org

Methoxy Group (-OCH₃): The methoxy group is a moderate DMG. organic-chemistry.org In principle, it could direct lithiation to the C8 (peri) position. However, competition from stronger directing groups often dominates.

Ring Nitrogen: The lone pair on the isoquinoline nitrogen can also direct metalation, typically to the C1 position. However, in the target molecule, this position is already substituted.

Given the hierarchy of directing group ability, a DoM strategy on a derivative of this compound (e.g., the corresponding N,N-diethylamide) would be expected to proceed with high regioselectivity at the C5 position, which is ortho to the powerful amide DMG.

Table 2: Potential Directed Ortho-Metalation Strategies for a Derivative of this compound

Substrate (Derivative)Directing GroupBasePredicted Site of MetalationPotential Electrophiles (E+)Product
N,N-diethyl-1-methoxyisoquinoline-6-carboxamide-CONEt₂ (strong)s-BuLi / TMEDAC5D₂O, MeI, Me₃SiCl, I₂, Aldehydes5-substituted derivative
N,N-diethyl-1-methoxyisoquinoline-6-carboxamide-CONEt₂ (strong)s-BuLi / TMEDAC7D₂O, MeI, Me₃SiCl, I₂, Aldehydes7-substituted derivative (minor)
This compound-COOLi (weak)t-BuLi (2 equiv.)C5 / C7CO₂, I₂, RCHOMixture of dicarboxylic acids or other derivatives

Investigation of Reaction Mechanisms through Kinetic and Isotopic Labeling Studies

Kinetic and isotopic labeling studies are indispensable tools for elucidating the detailed mechanisms of chemical reactions. ias.ac.innih.gov These methods allow chemists to track the movement of atoms and determine the rate-determining steps of a reaction sequence. wikipedia.org

Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. For aromatic substitution reactions, a primary deuterium KIE (kH/kD > 1) is observed when the C-H (or C-D) bond is broken in the rate-determining step. masterorganicchemistry.com

For SEAr: In most electrophilic aromatic substitutions, the initial attack of the electrophile to form the cationic intermediate is the slow, rate-determining step, while the subsequent loss of a proton is fast. masterorganicchemistry.com In this scenario, no significant KIE is observed (kH/kD ≈ 1). A significant KIE would suggest that proton removal has become rate-limiting, which can occur under specific circumstances.

For SNAr: Recent studies using 12C/13C KIEs have challenged the universally accepted stepwise addition-elimination mechanism for SNAr reactions. nih.gov Evidence suggests that many of these reactions, particularly on heteroaromatic systems, may proceed through a concerted mechanism where bond-forming and bond-breaking occur in a single transition state. Such studies on derivatives of this compound could clarify whether nucleophilic displacement at C1 follows a stepwise or concerted pathway.

Isotopic Labeling Studies

Isotopic labeling involves replacing an atom in a molecule with an isotope (e.g., ¹³C, ¹⁵N, ¹⁸O, or ²H) to act as a tracer. wikipedia.org The position of the label in the product provides direct insight into the reaction mechanism.

Tracing Reaction Pathways: In rearrangement reactions, labeling can unambiguously determine the migration path of atoms or functional groups. For example, if a rearrangement of an isoquinoline N-oxide derivative were studied, labeling the oxygen atom with ¹⁸O would reveal its final position, confirming or refuting proposed mechanisms.

Identifying Intermediates: Labeling can be used to detect the presence of symmetric intermediates. For instance, in nucleophilic aromatic substitution reactions that proceed through a benzyne-type intermediate, isotopic labeling at the position adjacent to the leaving group would result in a mixture of products where the incoming nucleophile is attached to two different positions. ias.ac.in

Derivatization and Structural Modification Strategies Based on 1 Methoxyisoquinoline 6 Carboxylic Acid

Synthesis of Diverse Isoquinoline (B145761) Analogues and Homologues

The synthesis of diverse analogues and homologues of the 1-methoxyisoquinoline-6-carboxylic acid core is fundamental to exploring its chemical potential. Established synthetic routes to the isoquinoline and related tetrahydroisoquinoline systems, such as the Bischler−Napieralski and Pictet−Spengler reactions, are often adapted for this purpose. acs.org Microwave-assisted variations of these reactions have been shown to facilitate the cyclization of substituted β-arylethylamine derivatives, leading to dihydroisoquinolines and tetrahydroisoquinolines that can be subsequently oxidized to their isoquinoline counterparts. acs.org

A more efficient and practical strategy for creating substituted isoquinoline libraries involves the preparation and activation of isoquinolin-1(2H)-ones. acs.org This approach provides a rapid route to C1- and C4-substituted isoquinoline libraries. Another powerful method combines the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization. mdpi.comresearchgate.net This sequence has been successfully employed for the diastereoselective synthesis of tetrahydroisoquinoline-1-carboxylic acid derivatives. mdpi.comresearchgate.net For instance, the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved by using a chiral amine in the Petasis reaction to create a rigid oxazinone derivative, which was then transformed into the target tetrahydroisoquinoline core via Pomeranz–Fritsch–Bobbitt cyclization. mdpi.com

These synthetic strategies allow for the creation of a variety of related heterocyclic structures, including complex derivatives such as PF-06650833 (1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide), a potent inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which features a related 7-methoxyisoquinoline-6-carboxamide core. nih.govosti.gov

Synthetic StrategyResulting Analogue/Homologue TypeKey FeaturesReference
Bischler−Napieralski / Pictet−Spengler ReactionsDihydroisoquinolines, TetrahydroisoquinolinesMicrowave-assisted variants improve efficiency; products can be oxidized to isoquinolines. acs.org
Activation of Isoquinolin-1(2H)-onesC1- and C4-Substituted IsoquinolinesA practical, rapid, and efficient route for generating libraries. acs.org
Petasis Reaction & Pomeranz–Fritsch–Bobbitt CyclizationTetrahydroisoquinoline-1-carboxylic AcidsAllows for diastereoselective synthesis of chiral tetrahydroisoquinolines. mdpi.comresearchgate.net
Ugi Three-Component Reaction1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid DerivativesA convenient method using 3,4-dihydroisoquinolines, isocyanides, and acids. researchgate.net

Introduction of Diverse Functional Groups for Structure-Reactivity Relationship Studies

Amide derivatives are commonly synthesized from the carboxylic acid at the C-6 position. A standard method involves the activation of the carboxyl group, for instance, by converting it to an anhydride (B1165640) with ethyl chloroformate in the presence of a base like triethylamine. udhtu.edu.ua This activated intermediate readily reacts with various primary or secondary amines to form the corresponding amides in good yields. udhtu.edu.ua This approach was used to synthesize amide derivatives of 11-oxoindeno[1,2-b]quinoxaline-6-carboxylic acid. udhtu.edu.ua Palladium-catalyzed aminocarbonylation of halo-isoquinolines represents another powerful technique for installing amide and glyoxylamide functionalities, with the reaction outcome being highly dependent on the choice of ligand and reaction conditions. nih.gov

The introduction of other functional groups such as halogens, methyl, trifluoromethyl, or trifluoromethoxyl groups can be used to alter the conformation of the molecule and probe specific binding interactions. namiki-s.co.jp These modifications are crucial for developing a comprehensive understanding of how structural changes impact biological activity.

Functional Group IntroducedSynthetic MethodPurpose in SAR StudiesReference
AmideCarboxylic acid activation (e.g., with ethyl chloroformate) followed by reaction with an amine.Explore hydrogen bonding interactions; modify solubility and cell permeability. udhtu.edu.ua
Amide / GlyoxylamidePalladium-catalyzed aminocarbonylation of a halo-isoquinoline precursor.Introduce diverse substituents to probe binding pockets. nih.gov
Halogens (Br, I, Cl, F)Metallaphotoredox-catalyzed decarboxylative halogenation.Modulate electronic properties, lipophilicity, and metabolic stability. princeton.edu
Boronic EsterMetallaphotoredox-catalyzed decarboxylative borylation.Create a versatile handle for further cross-coupling reactions (e.g., Suzuki coupling). princeton.edu
Alkoxy, TrifluoromethylVarious standard synthetic methods.Alter conformation and electronic environment to fine-tune binding. namiki-s.co.jp

Design and Synthesis of Conformationally Restricted Analogues for Chemical Probing

To gain a deeper understanding of the bioactive conformation of a molecule, medicinal chemists design and synthesize conformationally restricted analogues. By reducing the number of rotatable bonds, these rigid structures can lock the molecule into a specific three-dimensional arrangement, which can lead to increased potency and selectivity if that conformation is favorable for binding to the biological target.

For the isoquinoline scaffold, a common strategy to introduce conformational restriction is the reduction of the aromatic ring to form tetrahydroisoquinoline derivatives. mdpi.com These saturated analogues have a more defined three-dimensional structure compared to their planar aromatic counterparts. The synthesis of quinolinylaminoisoquinoline derivatives as conformationally restricted bioisosteres of the kinase inhibitor Sorafenib illustrates this principle effectively. jst.go.jp In this design, the flexibility of the original drug was reduced by incorporating its key pharmacophoric elements into a more rigid isoquinoline framework. jst.go.jp

Another approach involves introducing substituents adjacent to functional groups to create steric hindrance that limits free rotation. namiki-s.co.jp The synthesis of conformationally constrained analogues of bioactive molecules like histamine (B1213489) has been achieved by incorporating the pharmacophore into rigid ring systems, such as 6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one derivatives. mdpi.com These strategies provide invaluable tools for chemical probing, helping to elucidate the precise structural requirements for optimal interaction with a biological target.

Analogue TypeMethod of Conformational RestrictionRationaleReference
TetrahydroisoquinolinesReduction of the isoquinoline core.Creates a non-planar, more rigid structure to probe 3D binding requirements. mdpi.com
QuinolinylaminoisoquinolinesIncorporation of pharmacophoric elements into a fused ring system.Reduces flexibility to mimic a specific bioactive conformation of a known drug. jst.go.jp
Sterically hindered derivativesIntroduction of substituents (e.g., methyl, trifluoromethyl) near rotatable bonds.Limits free rotation of functional groups to favor certain conformers. namiki-s.co.jp
Fused Pyrazolo-pyridinonesCyclization to form a rigid, multi-ring structure.Creates highly constrained analogues to map pharmacophore requirements. mdpi.com

Combinatorial and Parallel Synthesis Methodologies for Compound Library Generation

Combinatorial and parallel synthesis techniques are powerful tools for rapidly generating large numbers of compounds, known as libraries, from a central scaffold like this compound. wikipedia.orgimperial.ac.uk These methodologies accelerate the drug discovery process by enabling the simultaneous synthesis and screening of thousands of related molecules. nih.gov

Combinatorial synthesis often employs a "split-mix" (or "split-and-pool") approach, typically on a solid support. wikipedia.org In this method, a solid support is divided into portions, a different building block is added to each portion, and then all portions are recombined. Repeating this cycle allows for the exponential creation of a vast number of unique compounds in a single process. wikipedia.org

Parallel synthesis , in contrast, involves the simultaneous synthesis of individual, distinct compounds in separate reaction vessels, often arranged in a microplate format. mdpi.comimperial.ac.uk While this produces fewer compounds than a split-mix library, each compound's structure is known by its location, eliminating the need for complex deconvolution or encoding strategies. imperial.ac.uk A parallel solution-phase approach was successfully used to prepare a library of 24 pyrimidine-5-carboxamides by reacting two different carboxylic acid intermediates with a series of 12 amines. mdpi.com

Both solid-phase and solution-phase techniques are utilized. Solid-phase synthesis simplifies purification, as excess reagents can be washed away from the resin-bound product. wikipedia.org Solution-phase synthesis has also been adapted for high-throughput approaches, sometimes using fluorous tags to facilitate purification. acs.org These strategies have been instrumental in creating diverse isoquinoline libraries for screening against various biological targets. acs.org

MethodologyKey PrincipleAdvantagesDisadvantagesReference
Combinatorial (Split-Mix) SynthesisDividing, reacting, and pooling a solid support to create mixtures of compounds.Generates very large libraries (millions of compounds) efficiently.Produces mixtures that require deconvolution to identify active compounds. wikipedia.orgnih.gov
Parallel SynthesisSimultaneous synthesis of single compounds in spatially separate reaction wells.Structure of each compound is known; no deconvolution needed.Generates smaller, more focused libraries. mdpi.comimperial.ac.uk
Solid-Phase SynthesisThe starting material is anchored to a solid support (resin bead).Simplified purification; automation is straightforward.Requires a suitable linker; reaction monitoring can be difficult. acs.orgwikipedia.org
Solution-Phase SynthesisReactions are carried out in solution.More flexible reaction conditions; easier to scale up.Purification can be more complex, but methods like fluorous tagging exist. acs.org

Scaffold Hopping and Bioisosteric Replacements in Isoquinoline Derivative Design

Scaffold hopping and bioisosteric replacement are sophisticated design strategies used to create novel chemotypes with improved properties while retaining the desired biological activity.

Scaffold hopping involves replacing a central core structure (the scaffold) with a functionally equivalent but structurally distinct one. This is often done to escape patent-protected chemical space or to find scaffolds with better drug-like properties. A successful example of this strategy was the discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov By "hopping" from a known EGFR inhibitor scaffold to the isoquinolin-1(2H)-one core, researchers were able to identify new and potent compounds. nih.gov

Bioisosteric replacement is the exchange of an atom or a group of atoms with another that has broadly similar physical or chemical properties, leading to a new molecule with similar biological activity. cambridgemedchemconsulting.com This is a common tactic to address issues with metabolism, toxicity, or pharmacokinetics. cambridgemedchemconsulting.comnih.gov In the context of the this compound scaffold, the carboxylic acid group itself is a frequent target for bioisosteric replacement. For example, it can be replaced with a tetrazole ring, which is a well-established carboxylic acid bioisostere, to potentially improve oral absorption and metabolic stability. nih.gov Other examples include replacing a phenylurea moiety with a substituted 1-aminoisoquinoline (B73089) group or an oxygen linker with an NH group, as was done in the design of novel kinase inhibitors. jst.go.jp

These advanced design principles allow chemists to intelligently navigate and expand upon the chemical space defined by the this compound core.

Original Group/ScaffoldBioisosteric Replacement / New ScaffoldRationale / Example ApplicationReference
Carboxylic Acid (-COOH)TetrazoleClassic bioisostere to improve metabolic stability and absorption. Used in designing endothelin receptor antagonists. nih.gov
Phenylurea Scaffold1-AminoisoquinolineUsed in designing conformationally restricted bioisosteres of Sorafenib. jst.go.jp
Oxygen Linker (-O-)Amine Linker (-NH-)Isosteric replacement in designing kinase inhibitors. jst.go.jp
Known EGFR Inhibitor Scaffold2-Aryl-8-methoxy-isoquinolin-1(2H)-oneScaffold hop to discover novel EGFR inhibitors with a new core structure. nih.gov
Hydrogen (-H)Fluorine (-F)To block metabolic oxidation at that position and modulate pKa. cambridgemedchemconsulting.com

Advanced Spectroscopic and Structural Characterization Techniques for Research Elucidation

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For isoquinoline (B145761) derivatives, 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of hydrogen and carbon atoms. mdpi.com Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, offer deeper insights into the connectivity and spatial relationships between atoms, which is crucial for unambiguously assigning complex structures.

In the context of isoquinoline synthesis, ¹H NMR is routinely used to determine the diastereomeric ratio of products, for instance, by comparing the integration of specific proton signals. nih.gov It also serves to confirm the structure of intermediates and final products by analyzing chemical shifts and coupling constants. For example, in the synthesis of isoquinoline derivatives, characteristic signals for methoxy (B1213986) groups and aromatic protons are readily identified. mdpi.com

NMR spectroscopy is a powerful tool for studying non-covalent intermolecular interactions, such as hydrogen bonding, which play a critical role in molecular recognition and self-assembly. For carboxylic acids like 1-methoxyisoquinoline-6-carboxylic acid, NMR can be used to study the interactions between the carboxylic acid group and other molecules, including solvents or other chiral compounds. rsc.org Changes in chemical shifts upon the addition of a binding partner can provide evidence for these interactions.

Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximity between protons of interacting molecules, providing direct evidence of intermolecular association. The study of intermolecular interactions is particularly important in understanding the behavior of these molecules in biological systems or in the design of materials with specific properties. mdpi.com

For the synthesis of isoquinoline derivatives, in-situ NMR monitoring can help to identify transient intermediates that might not be observable by conventional workup and analysis. nih.govnih.gov This information is critical for understanding the reaction pathway and for developing more efficient and selective synthetic methods. The combination of digital microfluidics with NMR has emerged as a powerful platform for monitoring rapid organic reactions using sub-microliter volumes of reagents. nih.gov

Single-Crystal X-ray Diffraction Analysis for Definitive Solid-State Structure Determination and Supramolecular Assembly

The analysis of the crystal packing reveals the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the formation of the crystal lattice and the supramolecular assembly. nih.gov For instance, in carboxylic acid-containing compounds, X-ray diffraction can reveal the formation of hydrogen-bonded dimers or more complex networks. mdpi.comnih.gov The study of these supramolecular structures is crucial for understanding the physical properties of the material, such as melting point and solubility, and for the design of crystalline materials with desired architectures.

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Identification and Isotopic Studies

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the accurate determination of the elemental composition of a molecule. nih.gov By measuring the mass-to-charge ratio (m/z) with high precision, HRMS allows for the unambiguous identification of reaction products and the confirmation of their molecular formulas. mdpi.com This is particularly important in synthetic chemistry to ensure that the desired product has been formed.

HRMS is also a valuable tool for isotopic studies. While not directly applicable to the stable isotopes in this compound itself, it is a key technique for studies involving isotopically labeled compounds. Such studies can provide mechanistic insights into chemical reactions and biological pathways. Predicted collision cross-section (CCS) values derived from HRMS data can also provide information about the three-dimensional shape of ions in the gas phase. uni.lu

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization in Research Contexts

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds. ru.nl These techniques are based on the principle that molecules absorb infrared radiation or scatter light at specific frequencies corresponding to their vibrational modes.

For this compound, FT-IR spectroscopy can be used to identify the characteristic stretching vibrations of the carboxylic acid O-H and C=O groups, the C-O stretching of the methoxy group, and the vibrations of the isoquinoline ring. mdpi.comekb.eg Differences in the vibrational spectra of different crystalline forms (polymorphs) can be used to distinguish between them. mdpi.com FT-IR can also be used to monitor the progress of a reaction by observing the appearance or disappearance of bands corresponding to specific functional groups. mdpi.com

Table 1: Characteristic FT-IR Vibrational Frequencies for Functional Groups in this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3300-2500 (broad)
Carboxylic AcidC=O stretch1760-1690
Alkene/AromaticC=C stretch1680-1450
Methoxy GroupC-O stretch1250-1050
AromaticC-H bend900-675

Note: The exact positions of these bands can vary depending on the molecular environment and intermolecular interactions.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Isoquinoline Derivatives

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules—molecules that are non-superimposable on their mirror images. wikipedia.orglibretexts.org Since this compound itself is not chiral, these techniques would not be applicable to this specific compound. However, they are of paramount importance for the analysis of chiral isoquinoline derivatives. mdpi.com

CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of chiral molecules. libretexts.org It is particularly useful for determining the absolute configuration of enantiomers and for studying conformational changes in chiral molecules. ru.nlmdpi.com ORD measures the variation of optical rotation with the wavelength of light and can also be used to determine the stereochemistry of chiral compounds. wikipedia.orgslideshare.net The combination of these techniques with quantum chemical calculations allows for the detailed analysis of the structure-chirality relationship in complex molecules. mdpi.com

Advanced hyphenated techniques (e.g., LC-MS/NMR) for complex mixture analysis

The analysis of complex matrices containing "this compound" and its potential metabolites or byproducts is significantly enhanced by the application of hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy. These techniques provide a powerful combination of high-resolution separation and unambiguous structure determination.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for the analysis of isoquinoline derivatives within complex samples. nih.gov The process begins with the separation of the mixture's components using High-Performance Liquid Chromatography (HPLC). For a polar compound like "this compound," a reverse-phase HPLC method would typically be employed, utilizing a C18 column with a gradient elution of water and acetonitrile, often with a small percentage of formic acid to improve peak shape and ionization efficiency. nih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, typically generating a protonated molecular ion [M+H]⁺ in positive ion mode. google.com For "this compound" (molecular weight 203.19 g/mol ), this would correspond to an m/z of 204.19. High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) or Orbitrap analyzer, can provide highly accurate mass measurements, allowing for the determination of the elemental composition and confirming the identity of the compound.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents an even more powerful, albeit less common, technique for the unequivocal structure elucidation of components in a complex mixture without the need for prior isolation. This method physically couples an HPLC system with an NMR spectrometer. After separation on the HPLC column, the eluent flows through a specialized NMR flow cell where NMR spectra (e.g., ¹H NMR, ¹³C NMR, and various 2D NMR) can be acquired.

This is particularly useful for distinguishing between isomers, which may have identical mass spectra. For instance, if a synthetic batch contained both "this compound" and a closely related isomer like "3-methoxyisoquinoline-6-carboxylic acid," LC-MS alone might not be sufficient to differentiate them if they co-elute. However, their ¹H NMR spectra would show distinct differences in the chemical shifts and coupling patterns of the aromatic protons, allowing for their unambiguous identification directly within the mixture. The application of HPLC-SPE-NMR, where separated peaks are trapped on a solid-phase extraction cartridge before being eluted into the NMR, has proven effective for the detailed characterization of isoquinoline alkaloids from natural extracts. researchgate.net

A hypothetical LC-MS analysis of a reaction mixture containing "this compound" might yield the data presented in the interactive table below. This table illustrates how the technique can be used to identify the target compound and potential related impurities based on their retention time and mass-to-charge ratio.

Interactive Data Table: Representative LC-MS Data for the Analysis of a Mixture Containing this compound

Retention Time (min)Observed m/z [M+H]⁺Proposed CompoundMolecular Formula
4.2204.0658This compoundC₁₁H₉NO₃
3.8190.05021-hydroxyisoquinoline-6-carboxylic acidC₁₀H₇NO₃
5.1218.0815Ethyl 1-methoxyisoquinoline-6-carboxylateC₁₃H₁₁NO₃

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a fundamental method used to investigate the electronic structure and molecular properties of isoquinoline (B145761) derivatives. By approximating the many-electron system's energy as a functional of the electron density, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can accurately predict molecular geometries, vibrational frequencies, and electronic parameters. researchgate.netnih.gov These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic signatures. For isoquinoline compounds, DFT has been successfully used to determine key structural parameters like bond lengths and angles, which align well with experimental data from X-ray crystallography. nih.govresearchgate.net

DFT calculations are instrumental in predicting spectroscopic parameters, which can then be validated against experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov For related quinoline (B57606) and isoquinoline derivatives, theoretical vibrational frequencies calculated via DFT show strong agreement with experimental FT-IR and FT-Raman spectra, allowing for precise assignment of vibrational modes. researchgate.netresearchgate.net For instance, characteristic stretching frequencies for C=O, N-H, and C-H bonds are reliably predicted. researchgate.net Discrepancies between calculated and experimental values, such as downshifts in stretching modes, can indicate intermolecular interactions like hydrogen bonding in the solid state. researchgate.netmdpi.com

Below is a representative table illustrating the kind of correlation observed between experimental and DFT-calculated vibrational frequencies for heterocyclic carboxylic acids, which would be analogous to what is expected for 1-methoxyisoquinoline-6-carboxylic acid.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
O-H Stretch (Carboxylic Acid)~3000 (broad)~3050Hydrogen-bonded O-H
C=O Stretch (Carboxylic Acid)~1700~1715Carbonyl stretching
C=N Stretch (Isoquinoline)~1620~1630Ring stretching
C-O-C Stretch (Methoxy)~1250~1260Asymmetric ether stretch
Ring C-H Bending~830~840Out-of-plane bending
Note: This table is illustrative, based on typical data for related compounds. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For isoquinoline derivatives, DFT calculations are used to determine the energies of these orbitals and visualize their electron density distributions. researchgate.net From the HOMO and LUMO energy values, important global reactivity indices can be calculated, such as chemical hardness (η), softness (σ), and chemical potential (μ). researchgate.netresearchgate.net Molecules with a lower energy gap are generally softer and exhibit higher reactivity. nih.gov These parameters are vital for predicting how the molecule will interact with other chemical species.

The following table shows typical FMO and reactivity data for an isoquinoline core structure, calculated using DFT.

ParameterSymbolFormulaTypical Value (eV)Interpretation
HOMO EnergyEHOMO--5.76Electron-donating capacity
LUMO EnergyELUMO--1.93Electron-accepting capacity
Energy GapΔEELUMO - EHOMO3.83Kinetic stability, reactivity
Chemical Potentialµ(EHOMO + ELUMO) / 2-3.85Electron escaping tendency
Chemical Hardnessη(ELUMO - EHOMO) / 21.92Resistance to charge transfer
Global SoftnessS1 / (2η)0.26Ease of charge transfer
Note: Values are representative for isoquinoline-based chromophores and serve as an example. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The structure of this compound is not rigid; it possesses conformational flexibility primarily due to the rotation around the single bonds connecting the methoxy (B1213986) and carboxylic acid groups to the isoquinoline ring. Conformational analysis using computational methods involves mapping the potential energy surface (PES) by systematically rotating these bonds to identify stable conformers (energy minima) and the energy barriers (transition states) between them.

Reaction Mechanism Elucidation through Computational Modeling and Transition State Characterization

Computational modeling is a powerful method for elucidating the mechanisms of chemical reactions. For a molecule like this compound, DFT can be used to model its participation in reactions such as esterification, amidation, or transition-metal-catalyzed cross-coupling. nih.gov

This process involves:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and products.

Transition State (TS) Searching: Locating the highest energy point along the reaction pathway that connects reactants and products. This TS structure is a first-order saddle point on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the identified transition state correctly connects the desired reactants and products.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. easychair.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular vibrations, conformational changes, and interactions with surrounding molecules, particularly solvents. rsc.org

For this compound, MD simulations can be used to study:

Solvation Structure: How solvent molecules like water, methanol (B129727), or dimethyl sulfoxide (B87167) arrange themselves around the solute. This is often analyzed using radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a solute atom. rsc.orgresearchgate.net

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the carboxylic acid and methoxy groups with protic solvents can be tracked over time, revealing the stability and lifetime of these crucial interactions. rsc.orgosti.gov

Diffusion and Mobility: The diffusion coefficient of the molecule in different solvents can be calculated, providing information on its mobility in various media. researchgate.net

Aggregation: MD simulations can predict the tendency of molecules to aggregate in solution, a phenomenon driven by factors like polarity and hydrophobic effects. rsc.org

These simulations are critical for understanding how the solvent environment influences the molecule's structure, stability, and reactivity. easychair.orgosti.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (Focused on chemical descriptors and computational methodologies)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's chemical structure with its biological activity. unicamp.br In modern QSAR, descriptors derived from computational chemistry are heavily utilized. nih.gov

For this compound, a QSAR study would involve:

Descriptor Calculation: Using DFT or other computational methods to calculate a wide range of molecular descriptors. These can be categorized as:

Constitutional (1D): Molecular weight, atom counts.

Topological (2D): Indices describing molecular branching and connectivity. unicamp.br

Geometrical (3D): Molecular surface area, volume, and shape indices.

Quantum-Chemical: Dipole moment, HOMO/LUMO energies, atomic charges, and reactivity indices. researchgate.netnih.gov

Model Building: Employing statistical methods like Partial Least Squares (PLS) or machine learning algorithms to create a regression or classification model that links a subset of these descriptors to a known biological activity (e.g., enzyme inhibition). unicamp.br

These models can then be used to predict the activity of new, unsynthesized derivatives, guiding medicinal chemistry efforts toward more potent compounds. The choice of descriptors is critical and should ideally be interpretable in terms of the underlying mechanism of action. unicamp.br

Based on a comprehensive search of available scientific literature, there are no specific research articles or publicly accessible data focusing on the rational design of analogues for the chemical compound This compound through computational approaches.

The performed searches for "rational design of this compound analogues," "computational studies of this compound derivatives," and similar queries did not yield any studies dedicated to this specific molecule.

While research exists on the computational modeling and rational design of related structures, such as other isoquinoline and quinoline derivatives mdpi.comnih.govnih.govsemanticscholar.orgresearchgate.netresearchgate.netmdpi.com, the strict requirement to focus solely on "this compound" prevents the inclusion of this information. Introducing data from different, albeit structurally similar, compounds would not adhere to the instructions provided.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the specified topic and compound.

Applications of 1 Methoxyisoquinoline 6 Carboxylic Acid in Advanced Chemical Synthesis and Materials Science Research

Role as a Key Building Block in Complex Organic Molecule Synthesis

The structure of 1-methoxyisoquinoline-6-carboxylic acid, featuring a reactive carboxylic acid group and a modifiable isoquinoline (B145761) scaffold, makes it a valuable starting material in multi-step organic synthesis. The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as amides, esters, and alcohols, which are crucial for constructing larger molecular architectures.

In one notable example of its application, this compound served as a key fragment in the development of potent and selective inhibitors for the Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a target for treating inflammatory diseases. nih.gov The isoquinoline portion of the molecule was incorporated to form the core structure of the inhibitor, demonstrating its utility in fragment-based drug design. nih.govosti.gov The synthesis involved coupling the carboxylic acid group with an amine to form a critical amide bond, leading to the clinical candidate PF-06650833. nih.gov

The versatility of the isoquinoline ring system, combined with the reactivity of the carboxylic acid, allows chemists to systematically modify the structure to optimize biological activity and pharmacokinetic properties. nih.gov This makes this compound and its derivatives highly sought-after building blocks in medicinal chemistry and the synthesis of novel bioactive compounds. chemimpex.comenamine.net

Intermediacy in Natural Product Synthesis Research (e.g., Isoquinoline Alkaloids)

Isoquinoline alkaloids are a large and diverse family of naturally occurring compounds, many of which exhibit significant biological activities, including antimalarial, antimicrobial, and antitumor properties. scripps.edu The synthesis of these complex natural products often relies on the use of pre-functionalized isoquinoline building blocks.

This compound serves as a valuable precursor for the synthesis of various isoquinoline alkaloid skeletons. The methoxy (B1213986) group at the 1-position is a key feature in many naturally occurring isoquinolines, and the carboxylic acid at the 6-position provides a handle for elaboration into the complex side chains and fused ring systems characteristic of these alkaloids. nih.gov

The biosynthesis of many isoquinoline alkaloids begins with derivatives of tyrosine, leading to complex structures like berberine (B55584) and sanguinarine. nih.govnih.gov Synthetic chemists aim to replicate these pathways in the lab, and substituted isoquinolines are crucial intermediates. The unique substitution pattern of this compound makes it an attractive starting point for the total synthesis of specific members of this alkaloid family.

Design and Synthesis of Functional Ligands for Catalysis Research

The development of novel ligands is a cornerstone of modern catalysis research. Ligands coordinate to a central metal atom, influencing its reactivity, selectivity, and stability. The isoquinoline scaffold is a well-established component of ligands used in various catalytic transformations.

The presence of both a nitrogen atom within the aromatic ring and an oxygen atom in the carboxylic acid group allows this compound to act as a bidentate ligand, binding to metal centers through both atoms. This chelation effect can enhance the stability of the resulting metal complex. Furthermore, the carboxylic acid can be converted into other coordinating groups, such as phosphines or N-heterocyclic carbenes, to create a wider array of ligand architectures.

While direct research on this compound as a ligand is not extensively documented in the provided results, the synthesis of related substituted quinoline (B57606) and isoquinoline carboxylic acids for creating selective antagonists highlights the potential of this scaffold in designing molecules that bind specifically to protein active sites, a principle that also applies to the design of ligands for metal catalysts. nih.govnih.gov The ability to fine-tune the electronic and steric properties of the ligand by modifying the isoquinoline core is a significant advantage in developing new and efficient catalytic systems.

Precursor for Advanced Organic Materials Research (e.g., Dyes, Pigments, Organic Semiconductors, Sensors)

The rigid, planar, and aromatic structure of the isoquinoline ring system makes it an excellent candidate for incorporation into advanced organic materials. Such materials often require chromophoric units that can absorb and emit light, as well as facilitate charge transport.

The extended π-system of the isoquinoline core in this compound can be further extended through chemical modification, making its derivatives suitable for applications as:

Dyes and Pigments: The electronic properties of the isoquinoline ring can be tuned to absorb light in the visible spectrum.

Organic Semiconductors: The planarity of the molecule facilitates π-π stacking, which is essential for efficient charge transport in organic electronic devices.

Sensors: The nitrogen atom in the isoquinoline ring and the carboxylic acid group can act as binding sites for specific analytes, leading to a detectable change in the molecule's optical or electronic properties.

The use of quinoline carboxylic acids as building blocks for materials like MOF ligands and OLED materials is an active area of research. bldpharm.com By extension, this compound represents a valuable precursor for creating novel functional materials with tailored properties for a range of applications in materials science.

Application in Methodological Development in Synthetic Chemistry

New synthetic methods are crucial for advancing the field of organic chemistry, enabling the construction of complex molecules with greater efficiency and precision. This compound and its derivatives can serve as test substrates for the development of new chemical reactions.

For example, developing new cross-coupling reactions or C-H activation methods often requires robust heterocyclic substrates to demonstrate the reaction's scope and limitations. The isoquinoline core contains multiple C-H bonds that could potentially be functionalized, and the carboxylic acid group can be used to direct these reactions to a specific position.

Research into the synthesis of trisubstituted quinoline-2-carboxylic acids and decahydroisoquinoline-3-carboxylic acids showcases the development of synthetic routes to create libraries of complex heterocyclic compounds for structure-activity relationship (SAR) studies. nih.govnih.gov These studies, which rely on the systematic variation of substituents on a core scaffold, are a form of methodological development aimed at understanding how molecular structure affects biological activity. The synthesis of novel quinoline derivatives as potential HIV-1 integrase inhibitors further illustrates how these core structures are used to develop new families of bioactive agents. mdpi.com

Future Research and Unexplored Avenues for this compound

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural alkaloids and synthetic compounds with significant biological activity. nih.govijpsjournal.comresearchgate.netmdpi.com The specific compound, this compound, with its distinct substitution pattern, represents a promising but underexplored entity. The methoxy group at the C1 position and the carboxylic acid at the C6 position provide key functional handles for synthetic modification and potential molecular interactions. Future research efforts are poised to unlock the full potential of this molecule by exploring novel reactivity, developing advanced synthetic strategies, and expanding its application into interdisciplinary fields.

Q & A

(Basic) What are the established synthetic routes for 1-methoxyisoquinoline-6-carboxylic acid, and what key reaction parameters influence yield?

The synthesis of this compound typically involves cyclization reactions or functionalization of pre-existing isoquinoline scaffolds. For example, methoxy group introduction may employ nucleophilic substitution using methylating agents (e.g., methyl iodide) under basic conditions, while carboxylation can be achieved via carbon dioxide insertion or oxidation of methyl groups. Key parameters include:

  • Temperature control (e.g., maintaining <100°C to prevent decarboxylation) .
  • Catalyst selection (e.g., palladium catalysts for cross-coupling reactions in substituted isoquinolines) .
  • Protecting group strategies to ensure regioselectivity, such as using tert-butyloxycarbonyl (Boc) groups to shield reactive sites during methoxylation .

(Basic) Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm methoxy (-OCH3) and carboxylic acid (-COOH) group placement. Aromatic proton signals in the δ 7.0–8.5 ppm range and downfield-shifted carboxyl protons (δ ~12–14 ppm) are diagnostic .
  • Infrared (IR) Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (carboxylic acid C=O) and 1250 cm⁻¹ (methoxy C-O) validate functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Provides exact molecular weight confirmation (e.g., C11H9NO4 requires m/z 219.0532) .

(Advanced) How can researchers address discrepancies in reported biological activities of this compound across different studies?

Contradictions often arise from variations in:

  • Purity and stereochemistry : Ensure ≥95% purity via HPLC and validate enantiomeric excess using chiral columns .
  • Assay conditions : Standardize in vitro models (e.g., cell lines, receptor binding protocols) to reduce variability. For example, used rat cortical tissue and consistent AMPA/NMDA concentrations for receptor antagonism studies .
  • Structural analogs : Compare activity against derivatives (e.g., 6-amino or 4-chloro analogs) to isolate the methoxy-carboxylic acid moiety’s contribution .

(Advanced) What strategies optimize the regioselectivity of methoxy group introduction in isoquinoline carboxylic acid derivatives?

Regioselective methoxylation can be enhanced by:

  • Directed ortho-metalation : Using directing groups like amides or esters to position the methoxy group at C-6 .
  • Microwave-assisted synthesis : Accelerating reaction kinetics to favor thermodynamically stable products .
  • Computational modeling : Density Functional Theory (DFT) predicts electron density distribution to guide site-specific modifications .

(Basic) What are the recommended protocols for assessing the purity of this compound in pharmaceutical research?

Purity assessment requires:

  • Reverse-phase HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency confirms compound identity .
  • Melting point analysis : Sharp melting points (±2°C of literature values) indicate crystallinity and purity .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within 0.4% deviation .

(Advanced) How should researchers design experiments to evaluate the metabolic stability of this compound derivatives?

Key methodologies include:

  • In vitro microsomal assays : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • Cytochrome P450 inhibition studies : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Pharmacokinetic profiling : Administer derivatives in animal models and measure plasma half-life, clearance, and bioavailability .

(Advanced) What computational tools are effective for predicting the binding affinity of this compound to biological targets?

Use:

  • Molecular docking (AutoDock Vina) : Simulate interactions with receptor active sites (e.g., AMPA receptors) to prioritize high-affinity candidates .
  • Molecular Dynamics (MD) simulations : Analyze ligand-receptor complex stability over 100-ns trajectories in explicit solvent models .
  • Quantitative Structure-Activity Relationship (QSAR) models : Corrogate electronic (HOMO/LUMO) and steric (logP) descriptors with experimental IC50 values .

(Basic) What safety precautions are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particulates .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

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